molecular formula C15H17NO2 B3364354 1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile CAS No. 1146290-24-5

1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile

Cat. No.: B3364354
CAS No.: 1146290-24-5
M. Wt: 243.30
InChI Key: CTHNQVMHJFNHSH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c16-10-15(7-3-1-2-4-8-15)12-5-6-13-14(9-12)18-11-17-13/h5-6,9H,1-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHNQVMHJFNHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301224715
Record name Cycloheptanecarbonitrile, 1-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-24-5
Record name Cycloheptanecarbonitrile, 1-(1,3-benzodioxol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanecarbonitrile, 1-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile involves several steps. . Industrial production methods for this compound are not widely documented, but typically involve similar multi-step organic synthesis processes.

Chemical Reactions Analysis

1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile is used in various scientific research applications, including:

Comparison with Similar Compounds

Conformational Analysis of Cycloheptane Derivatives

The puckering of seven-membered rings, such as cycloheptane, is a critical determinant of molecular stability and reactivity. Cremer and Pople’s generalized puckering coordinates define ring distortions in terms of amplitude and phase parameters . For example, in hexahydrocyclopenta[c]pyrrole derivatives (e.g., the compound in ), puckering influences steric strain and hydrogen-bonding capabilities. However, cycloheptane systems exhibit distinct conformational dynamics due to their larger ring size, which may lead to increased flexibility compared to five- or six-membered analogs.

Functional Group Reactivity: Nitriles and Benzodioxoles

  • Nitrile groups are known for their electrophilic character, participating in nucleophilic additions or serving as precursors to amines and carboxylic acids. In contrast, the 1,3-benzodioxole moiety is electron-rich, often enhancing aromatic π-π interactions or acting as a metabolic stability enhancer in pharmaceuticals.

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cycloheptane ring substituted with a benzodioxole moiety and a carbonitrile group. This unique structure may contribute to its biological activity.

Chemical Formula: C_{12}H_{11}O_{3}N
Molecular Weight: 217.23 g/mol
SMILES Notation: C1CCCCC1C(=N)C2=CC=CC=C2OCOC2=C1C=CC=C2

Biological Activity Overview

Research indicates that compounds similar to 1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile exhibit various biological activities, including:

  • Anticancer Activity: Compounds with similar structures have shown potential in inhibiting cancer cell proliferation through mechanisms involving the inhibition of specific kinases such as Src family kinases (SFKs) .
  • Neuroprotective Effects: Some derivatives have demonstrated neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties: Certain benzodioxole derivatives exhibit antimicrobial activity against various pathogens.

The biological activity of 1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile is likely mediated through several mechanisms:

  • Kinase Inhibition: Similar compounds have been shown to selectively inhibit SFKs, which play a crucial role in cancer progression .
  • Modulation of Signaling Pathways: The compound may interfere with signaling pathways involved in cell proliferation and apoptosis.
  • Antioxidant Activity: Some studies suggest that benzodioxole derivatives possess antioxidant properties that can protect cells from oxidative stress.

Case Study 1: Anticancer Activity

A study investigated the effects of a related compound on cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, attributed to the inhibition of SFK activity. This suggests potential for therapeutic applications in oncology.

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, another derivative exhibited protective effects against neuronal apoptosis. The mechanism was linked to the modulation of oxidative stress markers, highlighting its potential as a neuroprotective agent.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
N-(5-chloro-1,3-benzodioxol-4-yl)-7...AnticancerSFK Inhibition
4-(2H-1,3-benzodioxol-5-yl)butan-2...NeuroprotectiveAntioxidant Activity
1-(2H-1,3-benzodioxol-5-yl)ethan-1...AntimicrobialCell Membrane Disruption

Q & A

Q. What are the established synthetic methodologies for 1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile, and how are reaction conditions optimized for maximum yield?

The synthesis typically involves multi-step organic reactions, such as coupling the benzodioxol moiety to a pre-functionalized cycloheptane ring. Key steps include:

  • Nitrile introduction : Cyanide displacement reactions or cyano-group retention during ring closure.
  • Cycloheptane formation : Ring-closing metathesis or intramolecular alkylation under basic conditions. Critical parameters include temperature control (e.g., maintaining 0–5°C during nitrile group stabilization), catalyst selection (e.g., palladium for cross-coupling), and stoichiometric precision. Post-synthesis purification via column chromatography and recrystallization ensures >95% purity. Yield optimization requires real-time monitoring using thin-layer chromatography (TLC) and adjusting reaction times based on intermediate stability .

Q. Which analytical techniques are recommended for confirming the structure and purity of 1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., cycloheptane chair vs. twist-boat conformers) and benzodioxol aromatic signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak alignment).
  • Infrared Spectroscopy (IR) : Nitrile stretching at ~2240 cm⁻¹ validates functional group integrity.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for pharmacological studies). Key spectral markers include cycloheptane proton splitting patterns and benzodioxol’s singlet for the methylenedioxy group .

Advanced Research Questions

Q. How should researchers address conflicting NOESY data indicating unexpected spatial proximities in the cycloheptane ring system?

Discrepancies may arise from dynamic ring puckering or crystal packing artifacts. Methodological solutions include:

  • Variable-temperature NMR : Probes conformational flexibility by observing signal coalescence at higher temperatures.
  • Computational modeling : Density Functional Theory (DFT) simulations predict stable conformers for comparison with experimental data.
  • Single-crystal X-ray diffraction : Provides definitive spatial arrangements, though crystal growth may require solvent screening (e.g., hexane/ethyl acetate mixtures). Cross-validation with 2D NMR (HSQC, HMBC) resolves ambiguities in through-space interactions .

Q. What are the mechanistic implications of substituent effects on the benzodioxol moiety during electrophilic substitution reactions?

The electron-donating methylenedioxy group directs electrophiles to the para position relative to the oxygen atoms. However, steric hindrance from the bulky cycloheptane ring may alter reactivity. Researchers should:

  • Perform kinetic studies : Compare reaction rates under varying temperatures and electrophile concentrations.
  • Use deuterated analogs : Isotopic labeling (e.g., D-substitution at reactive sites) clarifies directing effects.
  • Electrostatic potential maps : Computational tools (e.g., Gaussian) predict regioselectivity by mapping electron density. Competitive experiments with fluorinated derivatives further elucidate electronic vs. steric contributions .

Methodological Considerations Table

TechniqueApplicationKey ParametersReferences
Multi-step synthesisNitrile introduction, cycloheptane ring closureCatalyst (Pd, 0.5–2 mol%), temperature (0–80°C), reaction time (12–48 h)
Variable-temperature NMRConformational analysis of cycloheptane ringTemperature range (-40°C to 60°C), DMSO-d6 as solvent
DFT simulationsPredicting stable conformers and reaction pathwaysB3LYP/6-31G* basis set, solvent model (PCM)
Competitive electrophilic substitutionRegioselectivity analysis of benzodioxol moietyElectrophile (NO2+, Br+), solvent polarity (H2SO4 vs. CHCl3)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.